molecular formula C11H8FNO B8581215 3-Fluoro-5-(pyridin-4-yl)phenol

3-Fluoro-5-(pyridin-4-yl)phenol

Cat. No.: B8581215
M. Wt: 189.19 g/mol
InChI Key: NRHLLEGYPFJXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(pyridin-4-yl)phenol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3rd position and a pyridyl group at the 5th position on the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pyridin-4-yl)phenol can be achieved through various synthetic routes. One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The reaction conditions typically involve the use of a base to facilitate the nucleophilic substitution reaction. Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pyridin-4-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can yield various substituted derivatives.

Scientific Research Applications

3-Fluoro-5-(pyridin-4-yl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyridyl group can also interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(pyridin-4-yl)phenol is unique due to the specific positioning of the fluorine and pyridyl groups, which imparts distinct physical, chemical, and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

3-fluoro-5-pyridin-4-ylphenol

InChI

InChI=1S/C11H8FNO/c12-10-5-9(6-11(14)7-10)8-1-3-13-4-2-8/h1-7,14H

InChI Key

NRHLLEGYPFJXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of O-benzyl-3-fluoro-5-(4-pyridyl)phenol (120 mg) in thioanisole (1 mL) and CF3CO2H (0.6 mL) was heated at 80° C. for 1 h. The mixture was cooled to r.t., made basic with 10N NaOH and extracted with Et2O. The organics were washed with NaHCO3, brine, dried (MgSO4) and concentrated. The residue was triturated with hexane to provide the title compound as a solid.
Name
O-benzyl-3-fluoro-5-(4-pyridyl)phenol
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.